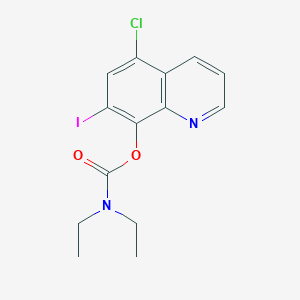

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate

Description

Properties

IUPAC Name |

(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOVJQMHJXZKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Comparative Reaction Conditions for Carbamate Formation

| Parameter | Value | Source |

|---|---|---|

| Carbamoyl chloride | Diethylcarbamoyl chloride (2.2 eq.) | |

| Base | K2CO3 (3 eq.) | |

| Solvent | Acetonitrile | |

| Temperature | 60–65°C | |

| Reaction time | 12–24 hours | |

| Yield | 75–85% |

Optimization and Mechanistic Insights

Halogenation Selectivity : The orientation of chlorine and iodine is governed by the hydroxyl group’s directing effects. Quantum mechanical calculations suggest that the electron-donating hydroxyl group activates the quinoline ring at positions 5 and 7, while chlorine’s electron-withdrawing nature further polarizes the aromatic system, favoring iodination at position 7.

Carbamoylation Efficiency : Excess diethylcarbamoyl chloride ensures complete conversion of the hydroxyl group, while K2CO3 neutralizes HCl byproduct, preventing acid-catalyzed decomposition of the quinoline core. Kinetic studies indicate a second-order dependence on carbamoyl chloride concentration, consistent with a bimolecular nucleophilic substitution (SN2) mechanism.

Analytical Characterization

Chemical Reactions Analysis

Hydrolysis of the Diethylcarbamate Group

The diethylcarbamate moiety undergoes hydrolysis under aqueous conditions, yielding 5-chloro-7-iodoquinolin-8-ol (a hydroxylated derivative) and diethylamine. This reaction is pH-dependent and proceeds via nucleophilic attack at the carbonyl carbon:

This hydrolysis is critical for generating bioactive metabolites, as the hydroxylated product demonstrates antimicrobial and metal-chelating properties .

Metal Complexation Reactions

The hydroxylated derivative (post-hydrolysis) acts as a bidentate ligand , coordinating with transition metals like Cu(II), Zn(II), and Fe(III). These complexes exhibit enhanced biological activity compared to the parent compound:

The copper complex (Cu(CQ)) induces paraptotic cell death in tumor cells via endoplasmic reticulum stress, independent of caspase activation .

Halogen-Substitution Reactions

The iodine atom at position 7 participates in cross-coupling reactions , enabling structural diversification:

These reactions facilitate the synthesis of analogs with modified electronic and steric properties .

Functionalization via Carbamate Exchange

The diethylcarbamate group undergoes nucleophilic substitution with amines or alcohols under acidic or basic conditions:

Biological Interactions and Redox Activity

In biological systems, the compound demonstrates proteasome inhibition through copper-dependent mechanisms. Key findings include:

-

Copper ionophore activity : Facilitates intracellular Cu(II) transport, inducing oxidative stress .

-

Selective cytotoxicity : Effective at 10–25 μM in tumor cells (HeLa, PC3) vs. 50 μM in normal endothelial cells (HUVEC) .

-

Redox cycling : Generates reactive oxygen species (ROS) via Cu(I)/Cu(II) transitions, damaging cellular components .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is investigated for its antimicrobial and anticancer properties. Its mechanism of action includes:

- Metal Chelation : The compound can chelate metal ions such as zinc and copper, which are crucial for various biological processes. This property is particularly relevant in targeting diseases where metal ion dysregulation is implicated.

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair, contributing to its potential as an anticancer agent. Studies have shown that derivatives of quinoline compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation .

Biological Studies

The compound serves as a probe for studying metal ion interactions within biological systems. For instance, it has been shown to enhance the uptake of nickel ions in tissues, indicating its potential use in understanding metal distribution in biological contexts .

Additionally, the compound's ability to form stable complexes with metal ions allows researchers to explore its effects on cellular processes, particularly in the context of neurodegenerative diseases where metal ion homeostasis is disrupted.

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with unique electronic and optical properties. Its structural features allow for diverse chemical modifications, which can lead to advancements in developing materials for electronic applications, sensors, and photonic devices.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity against various cell lines. For example, compounds derived from 5-chloroquinoline showed IC50 values indicating potent activity against drug-sensitive and multidrug-resistant cancer cell lines .

- Metal Ion Interaction Studies : Research highlighted that the administration of nickel alongside this compound resulted in altered distribution patterns of nickel ions within animal tissues, suggesting its utility as a model for studying metal ion transport mechanisms .

- Synthesis of Novel Materials : The compound has been utilized in synthesizing new materials that exhibit promising electronic properties, paving the way for future applications in nanotechnology and material sciences.

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate involves its interaction with specific molecular targets:

Metal Chelation: The compound can chelate metal ions such as zinc and copper, affecting their availability and function in biological systems.

Enzyme Inhibition: It may inhibit certain enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer properties.

Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The diethylcarbamate derivative is less polar than the parent alcohol (5-chloro-7-iodoquinolin-8-ol) due to the replacement of -OH with a bulky carbamate group. This modification likely enhances its ability to cross biological membranes .

- Acid-Base Behavior: The carboxylic acid analog (propanoic acid derivative) ionizes at physiological pH, increasing water solubility but reducing passive diffusion compared to the neutral carbamate .

- Stability: Carbamates are generally more stable toward hydrolysis than esters (e.g., 5-(chloromethyl)quinolin-8-yl acetate), though steric hindrance from the iodine substituent may further stabilize the diethylcarbamate .

Biological Activity

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

The synthesis of this compound typically involves halogenation and carbamoylation steps:

- Halogenation : Chlorine and iodine atoms are introduced to the quinoline ring through electrophilic aromatic substitution.

- Carbamoylation : The halogenated quinoline is reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine.

This compound's unique diethylcarbamate group enhances its solubility and bioavailability, making it suitable for various biological applications .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound can chelate metal ions such as zinc and copper, influencing their biological roles .

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair, contributing to its potential anticancer properties .

- Signaling Pathway Modulation : The compound can affect pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against fungal species such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, with results showing significant inhibition zones in disk diffusion assays .

Anticancer Activity

The compound has been investigated for its anticancer potential. It demonstrates the ability to inhibit DNA and protein synthesis in cancer cells, particularly through its interaction with nerve growth factor (NGF) pathways. In vitro studies have shown that it can reduce RNA synthesis stimulated by NGF, indicating a potential mechanism for its anticancer effects .

Case Studies

-

Antifungal Activity Assessment :

- In a study assessing the antifungal properties of this compound, the minimum inhibitory concentration (MIC) against P. chlamydospora was determined using serial dilution methods. The results indicated effective antifungal action, supporting its application in agricultural settings for disease control .

- Neuroprotective Effects :

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline (Clioquinol) | Known for antimicrobial properties | Antimicrobial, neuroprotective |

| 5,7-Dichloro-8-quinolinol | Exhibits strong metal-binding properties | Antimicrobial |

| 5,7-Diiodo-8-hydroxyquinoline | Used in various analytical applications | Strong metal-binding |

This compound stands out due to its enhanced solubility from the diethylcarbamate group, allowing for more versatile applications compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-chloro-7-iodoquinolin-8-yl diethylcarbamate, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. For example, alkyl chlorides or alcohols can react with diethylcarbamoyl chloride under mild conditions (e.g., triethylamine as a base, room temperature). Steric and electronic factors in the quinoline scaffold may influence regioselectivity. Optimization requires adjusting solvents (e.g., dichloromethane or THF), temperature, and stoichiometric ratios of reactants. Characterization via -NMR and IR spectroscopy is critical to confirm the carbamate linkage and halogen positions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : -/-NMR to confirm substitution patterns and carbamate formation. IR spectroscopy to detect C=O and N-H stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (iodine’s distinct isotopic signature aids confirmation).

- Elemental Analysis : Quantify C, H, N, and halogens to ensure stoichiometric consistency.

- Chromatography : HPLC or TLC with UV/fluorescence detection to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Hazard Mitigation : The compound may cause skin/eye irritation (Category 2) and sensitization (Category 1). Avoid inhalation and direct contact. Store in sealed containers at 2–8°C, away from light and moisture.

- Waste Disposal : Segregate halogenated waste for professional disposal. Document spills and decontaminate with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated quinoline derivatives?

- Methodological Answer : Contradictions often arise from tautomerism, solvent effects, or crystallographic disorder. For example, iodine’s heavy atom effect may distort NMR signals. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.

- X-ray Crystallography : Resolve ambiguities in substitution patterns (iodine’s high electron density aids crystallographic analysis).

- Computational Modeling : Compare experimental IR/UV-Vis spectra with DFT-calculated values to validate structural assignments .

Q. What strategies optimize the yield of diethylcarbamate derivatives in sterically hindered quinoline systems?

- Methodological Answer :

- Catalyst Screening : Use bulky bases (e.g., DIPEA) to reduce side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity for sterically congested substrates.

- Post-Reaction Quenching : Use aqueous workup (e.g., NaHCO) to remove unreacted diethylcarbamoyl chloride .

Q. How can the biological activity of this compound be evaluated in antimicrobial assays, and what controls are necessary?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO).

- Cytotoxicity Testing : Parallel MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Mechanistic Studies : Probe membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays. Validate target engagement using molecular docking against bacterial topoisomerases .

Q. What regulatory considerations apply to in vivo studies involving halogenated carbamates?

- Methodological Answer :

- IACUC/IRB Compliance : Submit detailed protocols for animal dosing, including compound solubility (e.g., PEG-400/saline mixtures) and dose ranges.

- Environmental Safety : Adhere to EPA guidelines for iodine-containing waste.

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) for traceability. Reference FDA’s definition of "drug" if investigating therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.